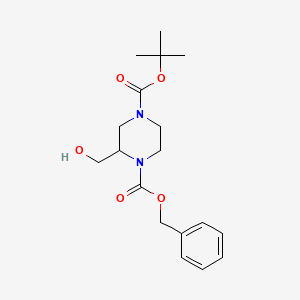

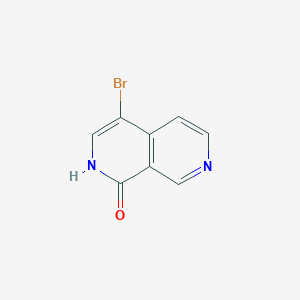

![molecular formula C8H7N3O2 B1290672 4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one CAS No. 952182-94-4](/img/structure/B1290672.png)

4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic molecule that has been studied for its potential in various pharmacological applications. It is part of a broader class of isoxazolopyridazinone derivatives that have been synthesized and evaluated for their biological activities, including as aldose reductase inhibitors and anti-inflammatory agents .

Synthesis Analysis

The synthesis of isoxazolopyridazinone derivatives involves several key steps, including cycloaddition reactions, condensations with hydrazine, and 1,3-dipolar cycloadditions. For instance, the cycloaddition of pyridine N-imine with alkynyl heterocycles has been shown to be an effective method for generating pyridazinone derivatives . Additionally, the reductive cleavage of isoxazolo[3,4-d]pyridazinones has been used as a synthetic approach to obtain various functionalized pyridazinones .

Molecular Structure Analysis

The molecular structure of isoxazolopyridazinone derivatives has been elucidated using various spectroscopic techniques, including IR, NMR, and LC-MS, as well as X-ray diffraction (XRD) . Density functional theory (DFT) calculations and Hirshfeld surface analysis have been employed to understand the intermolecular interactions and the crystal packing of these compounds .

Chemical Reactions Analysis

Isoxazolopyridazinone derivatives undergo various chemical reactions that are crucial for their biological activity. For example, the lateral metalation of isoxazolo[3,4-d]pyridazinones has been explored to develop selective positive modulators of metabotropic glutamate receptors . The reductive cleavage of the isoxazole ring is another reaction that has been used to generate pyridazinone derivatives with different functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazolopyridazinone derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect their reactivity and interaction with biological targets . The HOMO-LUMO energy gap and global reactivity descriptors have been determined to predict the chemical stability and reactivity of these compounds . Additionally, the compounds' solubility, lipophilicity, and potential for oral bioavailability are important factors in their pharmacological profile .

Wirkmechanismus

Mode of Action

The mode of action of 4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one involves the exploitation of the 1,3-dipolar nature of N-arylsydnones . The compound is formed from hydrazones of 3-aryl-4-acetylsydnones via the Vilsmeier–Haack strategy . This involves a facile intramolecular nucleophilic addition followed by CO2 elimination under reflux or upon microwave irradiation .

Biochemical Pathways

The formation of the compound involves the vilsmeier–haack strategy, which is a well-known method for formylation and acylation of activated aromatic compounds .

Action Environment

The formation of the compound involves conditions such as reflux or microwave irradiation , suggesting that the compound’s synthesis and potentially its action may be influenced by specific environmental conditions.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-cyclopropyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-8-7-5(3-13-11-7)6(9-10-8)4-1-2-4/h3-4H,1-2H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAHTBIMJZUYTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=O)C3=NOC=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601237840 |

Source

|

| Record name | 4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601237840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one | |

CAS RN |

952182-94-4 |

Source

|

| Record name | 4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601237840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

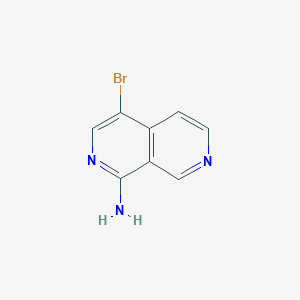

![7-Bromo-4-chloropyrido[3,2-d]pyrimidine](/img/structure/B1290596.png)

![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)

![2-[(Butan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1290622.png)